molecular formula C9H6BrNO B3416441 7-Bromoquinolin-4-ol CAS No. 82121-06-0

7-Bromoquinolin-4-ol

Cat. No. B3416441
CAS RN: 82121-06-0
M. Wt: 224.05 g/mol
InChI Key: GGCBEWNXEGDQAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromoquinolin-4-ol is an organic compound that acts as a reagent in the synthesis of quinoline Schiff bases, which are used pharmacologically for antibacterial activity .


Synthesis Analysis

The synthesis of new 6-Bromoquinolin-4-ol derivatives has been studied using Chan–Lam coupling, which utilizes different types of solvents (protic, aprotic, and mixed solvents) and bases . The commercially available 6-bromoquinolin-4-ol was reacted with different types of aryl boronic acids along with Cu (OAc) 2 via Chan–Lam coupling methodology .


Molecular Structure Analysis

The molecular formula of 7-Bromoquinolin-4-ol is C9H6BrNO . It has a molecular weight of 224.054 . The structure analysis of the compound has established that bromination of an 8-hydroxyquinoline derivative occurred in the 7-position .


Chemical Reactions Analysis

The synthesis of new 6-Bromoquinolin-4-ol derivatives involves reacting different aryl boronic acids with 6-bromoquinolin-4-ol by Chan–Lam C–O cross-coupling approach at room temperature using copper salt .


Physical And Chemical Properties Analysis

The density of 7-Bromoquinolin-4-ol is 1.7±0.1 g/cm3 . It has a boiling point of 370.7±22.0 °C at 760 mmHg . The melting point is not available . The flash point is 178.0±22.3 °C .

Scientific Research Applications

Drug Discovery

Quinoline, the core structure of 7-Bromoquinolin-4-ol, is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry . The bromoquinolin-4-ol derivatives could potentially be used in the development of new drugs.

Synthetic Organic Chemistry

Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . As a derivative of quinoline, 7-Bromoquinolin-4-ol could be used in various synthetic processes.

Industrial Chemistry

Quinoline and its derivatives have a variety of applications in the field of industrial chemistry . 7-Bromoquinolin-4-ol, being a quinoline derivative, could also find applications in this field.

Green Chemistry

In recent years, there is a greater societal expectation that chemists should produce greener and more sustainable chemical processes . The synthesis of quinoline derivatives, including 7-Bromoquinolin-4-ol, can be achieved through green chemistry methods such as microwave synthesis, solvent-free reaction conditions, and photocatalytic synthesis .

Catalysts in Chemical Reactions

The synthesis of quinoline derivatives can be achieved using various catalysts which could be recycled and reused . 7-Bromoquinolin-4-ol could potentially be synthesized using these catalysts, contributing to more sustainable chemical processes.

Ultrasound Promoted Synthesis

Ultrasound promoted synthesis is another method used in the synthesis of quinoline derivatives . This method could potentially be used in the synthesis of 7-Bromoquinolin-4-ol.

Functionalization of Quinolines

A new series of functionalized derivatives of 6-bromoquinolin-4-ol was synthesized by O-alkylated ether synthesis . This suggests that 7-Bromoquinolin-4-ol could also be functionalized to create new compounds with potential applications.

Chan–Lam C–O Cross-Coupling Approach

The Chan–Lam C–O cross-coupling approach was used at room temperature using copper salt and aryl boronic acids in the synthesis of functionalized derivatives of 6-bromoquinolin-4-ol . This approach could potentially be used in the synthesis of 7-Bromoquinolin-4-ol and its derivatives.

Future Directions

Compounds containing the 8-hydroxyquinoline moiety, similar to 7-Bromoquinolin-4-ol, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

properties

IUPAC Name

7-bromo-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCBEWNXEGDQAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401002481
Record name 7-Bromoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401002481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromoquinolin-4-ol

CAS RN

82121-06-0
Record name 7-Bromo-4-hydroxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82121-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401002481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromoquinolin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromoquinolin-4-ol
Reactant of Route 2
Reactant of Route 2
7-Bromoquinolin-4-ol
Reactant of Route 3
7-Bromoquinolin-4-ol
Reactant of Route 4
Reactant of Route 4
7-Bromoquinolin-4-ol
Reactant of Route 5
7-Bromoquinolin-4-ol
Reactant of Route 6
7-Bromoquinolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.